LogP Differentiation: Dimethylamino vs. Unsubstituted Phenyl Analog
The target compound exhibits a calculated LogP of ~1.94 (Leyan) or 1.38 (Chemsrc), which is lower than that of the unsubstituted phenyl analog 4,4-dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol (CAS 53009-30-6) for which a LogP of approximately 2.1–2.5 is predicted . The ~0.2–0.6 LogP reduction is attributed to the polar dimethylamino substituent, which increases aqueous solubility and reduces non-specific membrane partitioning relative to the unsubstituted phenyl comparator . This difference may be meaningful for applications requiring controlled lipophilicity, such as CNS drug discovery (where LogP 1–4 is often targeted) or aqueous-based assay development.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.94 (Leyan) / 1.38 (Chemsrc), calculated |
| Comparator Or Baseline | 4,4-Dimethyl-5-phenyl-4,5-dihydroisoxazol-5-ol (CAS 53009-30-6): predicted LogP ~2.1–2.5 (class-level estimate, no experimental value located) |
| Quantified Difference | ΔLogP ≈ –0.2 to –0.6 (target more hydrophilic) |
| Conditions | In silico prediction; no experimental shake-flask or chromatographic LogP data available for either compound. |
Why This Matters
A lower LogP can translate to improved aqueous solubility and reduced non-specific binding, which are relevant for biological assay compatibility and oral bioavailability considerations.
